

Therapeutic Uses and Clinical Application

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Compound Focus: Flavoxate

CAS No.: 3717-88-2

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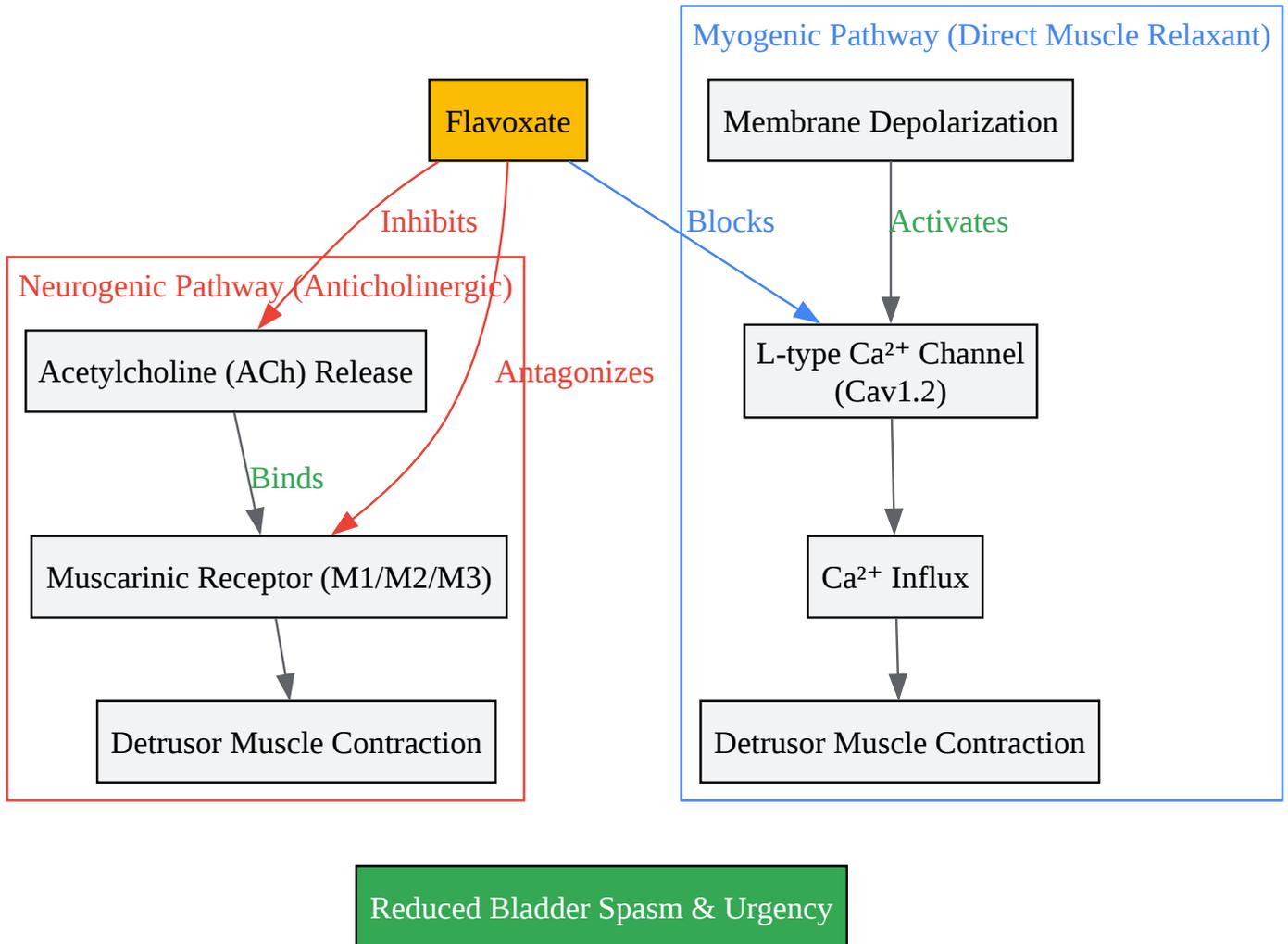
Flavoxate is approved for the symptomatic treatment of various urinary conditions associated with **cystitis, prostatitis, urethritis, and urethrocystitis/urethrotrigonitis** [1]. It is indicated to alleviate specific overactive bladder symptoms [2] [3]:

- **Urinary urgency**
- **Urinary frequency**
- **Nocturia** (frequent urination at night)
- **Dysuria** (painful urination)
- **Urinary incontinence**
- **Suprapubic pain**

The recommended adult dosage is **100 mg to 200 mg taken orally three or four times daily** [4] [2].

Mechanism of Action: A Dual Pathway

Flavoxate exerts its therapeutic effect through two primary, complementary mechanisms that reduce unwanted bladder contractions.



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The diagram above illustrates how **flavoxate** targets both neurogenic (anticholinergic) and myogenic (direct muscle relaxant) pathways to inhibit bladder overactivity.

- **Muscarinic Receptor Antagonism:** **Flavoxate** is a competitive antagonist at **muscarinic acetylcholine receptors** (M1, M2, and others), which are primarily responsible for mediating neurally stimulated detrusor muscle contraction [1] [5]. By blocking these receptors, **flavoxate** reduces the muscle tone of the bladder.
- **L-type Calcium Channel Blockade:** In human detrusor myocytes, **flavoxate** inhibits voltage-dependent, nifedipine-sensitive **L-type calcium channels** (CaV1.2). This action, characterized by a concentration-dependent inhibition of inward Ba²⁺ currents (K_i=10 μM), prevents the calcium influx necessary for smooth muscle contraction, directly leading to muscle relaxation [6] [5].

Key Experimental Data and Protocols

The following table summarizes quantitative data from pivotal experiments elucidating **flavoxate's** mechanism of action.

Table 1: Summary of Key Experimental Findings on **Flavoxate's** Mechanism of Action

Experimental Model	Key Finding	Quantitative Result	Research Significance
Human Detrusor Myocytes (Whole-cell patch-clamp) [6]	Inhibition of L-type Ca ²⁺ channel currents	K _i = 10 μM	Provided direct electrophysiological evidence for Ca ²⁺ channel blockade in human tissue.
Rat Striatal Membranes (in vitro) [5]	Inhibition of cAMP formation, abolished by Pertussis Toxin	Concentration-dependent inhibition (0.01 μM - 10 μM)	Suggested a G-protein-coupled receptor-mediated mechanism potentially contributing to central effects.
Rat Detrusor Strips (ex vivo) [5]	Suppression of carbachol-induced contractions	pD ₂ = 4.55	Confirmed functional antimuscarinic activity in isolated tissue.
Rat Detrusor Strips (ex vivo) [5]	Suppression of Ca ²⁺ -induced contractions	pIC ₅₀ = 4.92	Provided functional evidence for Ca ²⁺ channel blockade in isolated tissue.

Detailed Experimental Protocol: Patch-Clamp on Human Detrusor Myocytes

The following methodology details the key experiment that demonstrated **flavoxate's** effect on L-type calcium channels in human cells [6]:

- **Cell Preparation:** Freshly dispersed single detrusor myocytes were prepared from human urinary bladder tissue obtained from patients (average age 66) undergoing cystectomy. Tissue was dissected

and transferred to modified physiological salt solution (PSS). Cells were dispersed using the "gentle tapping method".

- **Electrophysiology Setup:** The conventional whole-cell patch-clamp technique was employed at room temperature (21–23°C). The setup included a patch-clamp amplifier, an eight-pole Bessel filter (low-pass filtered at 500 Hz), and a computer with data acquisition software (MacLab).
- **Solutions:**
 - **Pipette (Internal) Solution:** High Ca^{2+} solution containing (in mM): Cs^+ 130, Tetraethylammonium (TEA^+) 10, Mg^{2+} 2, Cl^- 144, glucose 5, EGTA 5, ATP 5, HEPES 10.
 - **Bath (External) Solution:** Contained (in mM): Ba^{2+} 10, TEA^+ 135, Cl^- 155, glucose 10, HEPES 10.
- **Drug Application: Flavoxate** hydrochloride was prepared daily as a 100 mM stock in DMSO, with the final DMSO concentration in the bath kept below 0.3% to avoid solvent effects on membrane currents.
- **Data Analysis:** Current data were sampled and analyzed to determine the concentration-dependent inhibition of Ba^{2+} currents. The dissociation constant (K_i) was calculated, and the shift of the steady-state inactivation curve was analyzed to determine the drug's affinity for the inactivated state of the channel.

Pharmacology and Safety Profile

Table 2: Pharmacological, Safety, and Commercial Profile of **Flavoxate HCl**

Category	Detail
Pharmacodynamics	Muscarinic antagonist and spasmolytic; relaxes urinary tract smooth muscle [1].
Absorption	Well absorbed from the gastrointestinal tract [1].
Route of Elimination	57% of the dose is excreted in the urine within 24 hours [1].

| **Safety & Toxicity** | **Low hepatotoxicity risk:** Not linked to liver enzyme elevations or clinically apparent liver injury [4]. **Common Anticholinergic Effects:** Dry mouth, decreased sweating, visual blurring, constipation, tachycardia [4]. **Oral LD₅₀:** 4273 mg/kg (rats), 1837 mg/kg (mice) [1]. | | **Drug Interactions** | **Contraindicated with Pramlintide:** Synergistic inhibition of GI motility [2]. **Use with caution with other anticholinergics** (e.g., amitriptyline, atropine, oxybutynin) and drugs that may have anticholinergic effects (e.g., antipsychotics) due to additive effects [2]. | | **Global Market** | Market size was ~USD 400-420 million

in 2023; projected to grow at a **CAGR of ~5%** (2025-2032) [7] [8]. | | **Key Market Players** | Recordati, Ortho-McNeil Pharmaceutical, Shenzhen Neptunus Pharmaceutical, Zhejiang Conba Pharmaceutical [7]. |

Conclusion for Research and Development

Flavoxate HCl's well-characterized **dual mechanism of action**, combining antimuscarinic effects with direct L-type calcium channel blockade, offers a distinct profile for symptomatic relief of overactive bladder. Its established safety profile and low hepatotoxicity potential make it a viable candidate. Future R&D may focus on developing novel formulations (e.g., extended-release) and exploring synergistic combination therapies to enhance efficacy and patient compliance in a growing global market.

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